

# A Comprehensive Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

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## Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

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CAS Number: 127640-49-7

This technical guide provides an in-depth overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DOGS), an anionic, pH-responsive lipid increasingly utilized in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental applications, and underlying biochemical pathways associated with DOGS.

## Physicochemical Properties and Specifications

**1,2-Dioleoyl-sn-glycero-3-succinate** is a synthetic phospholipid derivative featuring two unsaturated oleoyl chains linked to a glycerol backbone, which is further modified with a succinate headgroup.<sup>[1]</sup> This unique structure imparts a net negative charge and pH-sensitive characteristics, making it a valuable component in the formulation of liposomes and other nanoparticles.<sup>[1]</sup>

The key physical and chemical properties of DOGS are summarized below.

Property	Value	Reference
CAS Number	127640-49-7	[2]
Molecular Formula	C43H76O8	[1]
Molecular Weight	721.06 g/mol	[1]
Appearance	White Solid / Light yellow liquid	[1][3]
Purity	≥95% to >98%	[1][3]
Solubility	Soluble in chloroform, methanol, ethanol, dichloromethane	[3][4]
Storage	-20°C, away from light	[1][3][4]
IUPAC Name	4-[(2R)-2,3-bis[[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid	[1]

## Applications in Drug Delivery

The primary application of DOGS is in the formulation of liposomal drug and gene delivery systems.[1] Its anionic nature and pH responsiveness are leveraged to create stable nanocarriers that can be triggered to release their payload in specific microenvironments, such as acidic tumor tissues.[1][5]

## Liposome Formulation and Characteristics

DOGS is incorporated into lipid bilayers to modulate their physical properties. Its presence can influence the vesicle's surface charge, elasticity, stability, and fusogenicity.[1] These characteristics are critical for optimizing drug encapsulation, controlling release kinetics, and enhancing cellular uptake. The table below presents typical quantitative data for liposomal formulations, including those with compositions designed for pH-responsiveness, similar to what would be expected for DOGS-containing liposomes.

Parameter	Formulation Details	Value	Reference
Particle Size	DOPE/CHEMS/DSPE -PEG2000 liposomes	~130 nm	[6]
Cisplatin-loaded DOPE/CHEMS liposomes	< 200 nm	[7]	
Zeta Potential	Stearylamine- containing liposomes (pH 5.6)	+30.1 ± 1.2 mV	[8][9]
Dicetylphosphate- containing liposomes (pH 5.6)	-36.7 ± 3.3 mV	[8][9]	
Encapsulation Efficiency	Doxorubicin in POPC/DOTAP/DOPE liposomes	92.8% - 94.1%	[10]
Doxorubicin with 300mM ammonium phosphate	97.98%	[10]	
pH-Triggered Drug Release	Doxorubicin from DOPE/CHEMS liposomes (12h)	~80% at pH 5.3 vs. <20% at pH 7.4	[6]
Cisplatin from DOPE/CHEMS liposomes (24h)	>80% at pH 5.5 vs. <40% at pH 7.4	[7]	

## Experimental Protocols

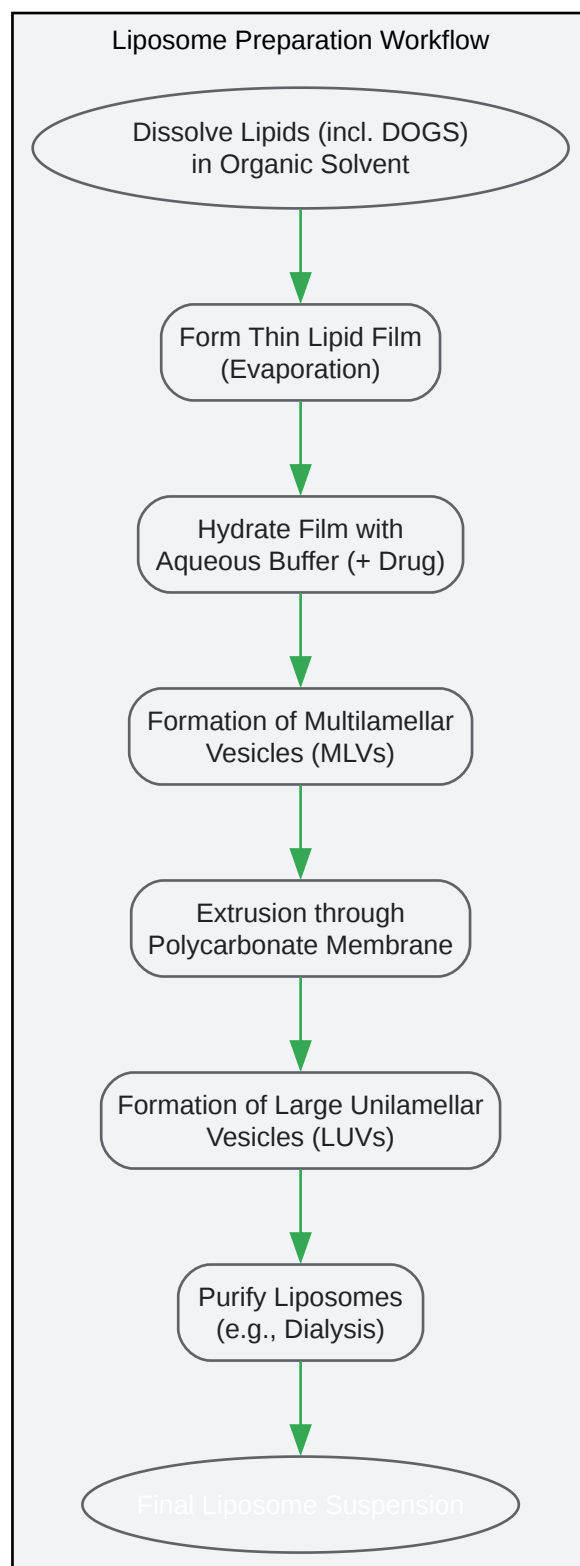
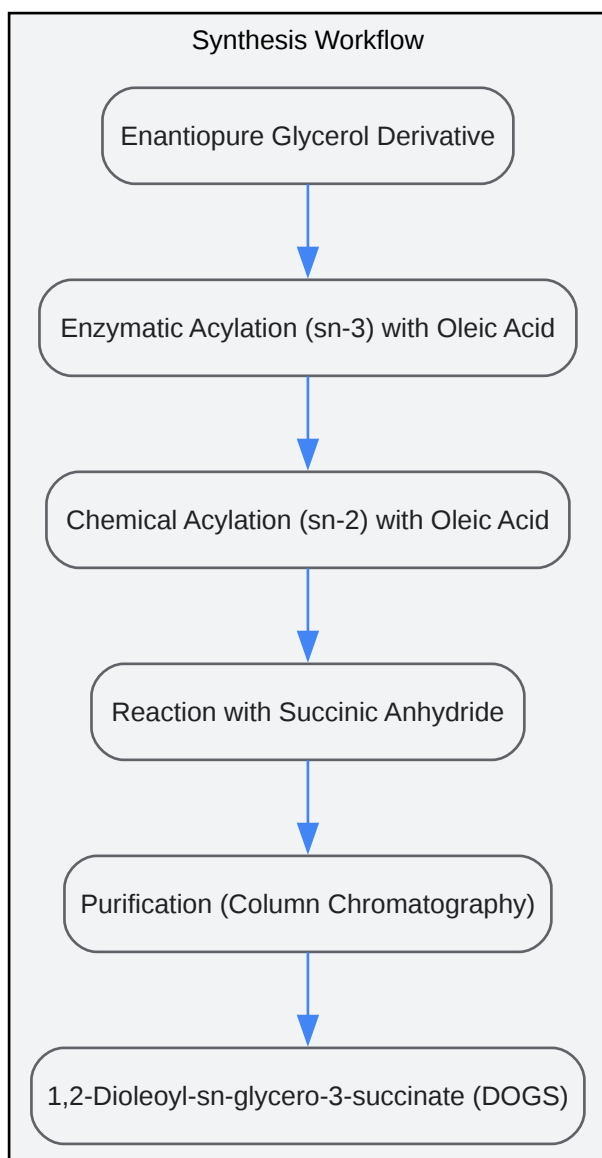
### General Synthesis of 1,2-Diacyl-sn-glycerol-3-succinate Derivatives

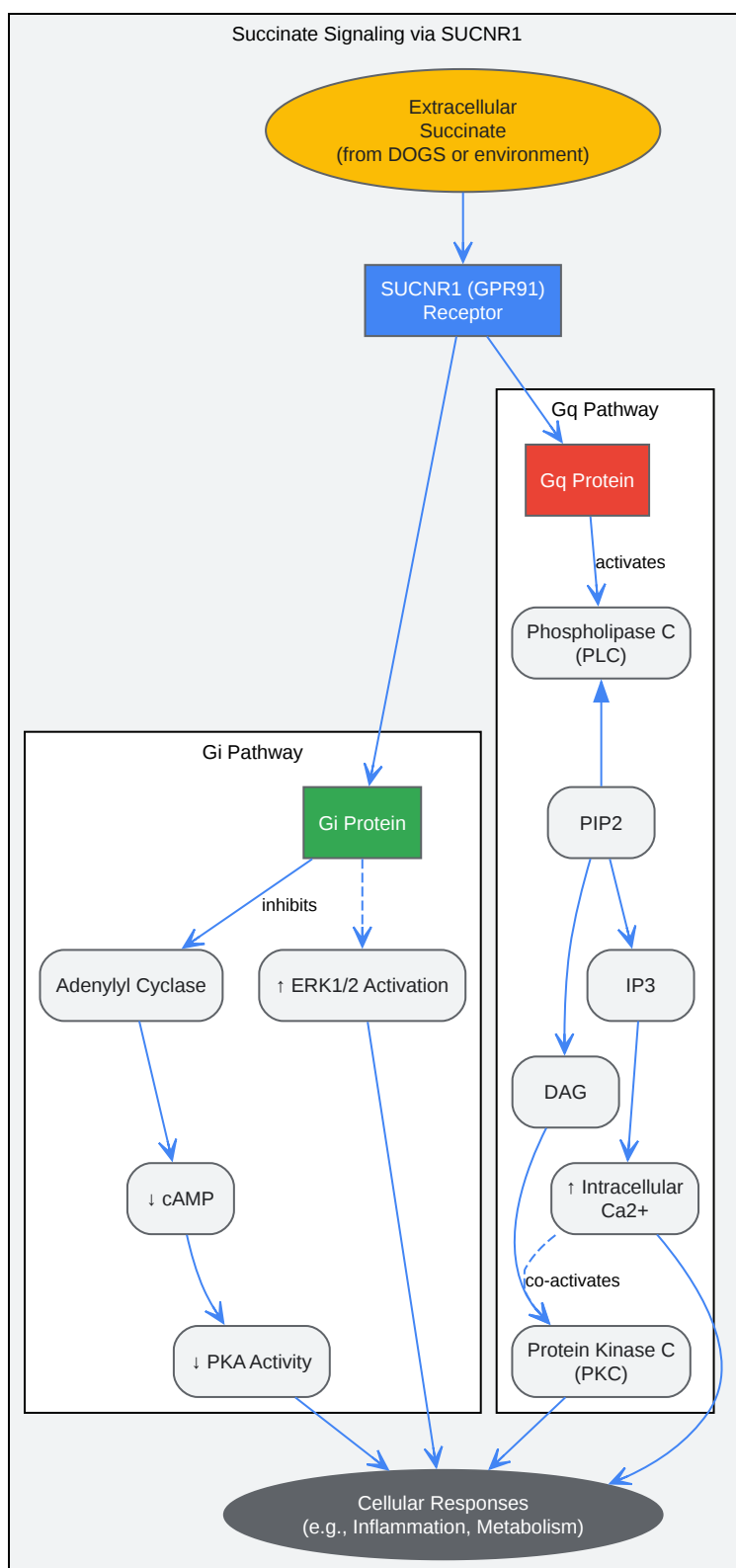
The synthesis of diacyl-glycerol derivatives typically involves a multi-step chemoenzymatic process. A general approach is outlined below, based on established methods for similar lipid

structures.

- **Enzymatic Acylation:** An immobilized lipase, such as *Candida antarctica* lipase, is used to selectively acylate the sn-3 position of an enantiopure glycerol derivative with a desired fatty acid (e.g., oleic acid).
- **Chemical Acylation:** The remaining hydroxyl group at the sn-2 position is then acylated with a second fatty acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).<sup>[11]</sup>
- **Succinate Headgroup Addition:** The terminal hydroxyl group is reacted with succinic anhydride to introduce the succinate moiety.
- **Purification:** The final product is purified using column chromatography to achieve high purity.

The workflow for this synthesis process is illustrated in the diagram below.





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